2,5-Dimethyl-1H-indole
Overview
Description
Synthesis Analysis
- Synthesis of Indole Derivatives: Indole derivatives, including 2,5-dimethyl-1H-indole, can be synthesized through various methods. For example, the condensation reaction of specific aldehydes and triones in ethanol under reflux conditions can lead to the formation of desired indole compounds (Barakat et al., 2017).
- Palladium-Catalyzed Reactions: The synthesis and functionalization of indoles, including the substituted indole nucleus, have gained importance. Palladium-catalyzed reactions are often used for these purposes, providing access to various indole derivatives (Cacchi & Fabrizi, 2005).
Molecular Structure Analysis
- Crystal Structure Analysis: The molecular and crystal structure of indole derivatives, including 2,5-dimethyl-1H-indole, can be analyzed using methods like X-ray single crystal diffraction. This analysis helps in understanding the molecular interactions and the overall stability of the compound (Barakat et al., 2017).
Chemical Reactions and Properties
- Reactivity and Functionalization: Indoles, including the 2,5-dimethyl variant, are known for their reactivity and the ability to undergo various chemical reactions. They can be functionalized through different chemical processes, often involving catalysts like palladium (Cacchi & Fabrizi, 2005).
Physical Properties Analysis
- Thermal Stability: Indole derivatives demonstrate good thermal stability, which is crucial for their practical applications. For instance, certain indole compounds show stability up to 215°C (Barakat et al., 2017).
Chemical Properties Analysis
- Electronic and NMR Spectra: The chemical properties of indole derivatives can be understood through their electronic spectra and NMR chemical shifts. These properties are crucial for understanding the behavior of these compounds in different chemical environments (Barakat et al., 2017).
Scientific Research Applications
Indole derivatives have been found to possess various biological activities and have been used in a variety of scientific fields . Here are some of the applications:
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Pharmaceutical Research
- Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and different types of disorders in the human body .
- They have shown various biologically vital properties, both in their natural and synthetic forms .
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Synthetic Organic Chemistry
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Biological Research
- Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- These properties have made indole derivatives a subject of interest for researchers in the field of biology .
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Agricultural Research
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Neuroscience Research
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Environmental Science
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Chemical Synthesis
- Indole derivatives are prevalent moieties present in selected alkaloids . The synthesis of these derivatives often involves complex chemical reactions and procedures .
- The total synthesis of ibogaine, a naturally occurring psychoactive substance found in plants, involved the use of indole derivatives .
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Medicinal Chemistry
- Indole-containing metal complexes have shown high antiproliferative activity, making them of interest in the field of medicinal chemistry .
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Drug Development
- Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .
- They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .
Safety And Hazards
properties
IUPAC Name |
2,5-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFWZRPMDXJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152521 | |
Record name | 2,5-Dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1H-indole | |
CAS RN |
1196-79-8 | |
Record name | 2,5-Dimethylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYL-1H-INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETU94V283M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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